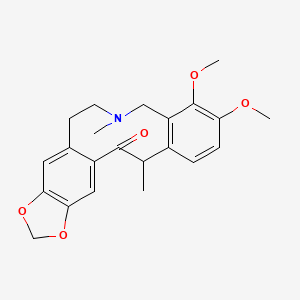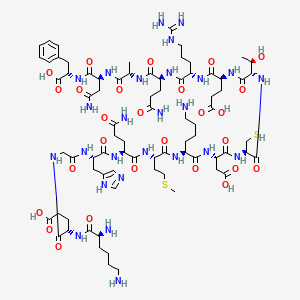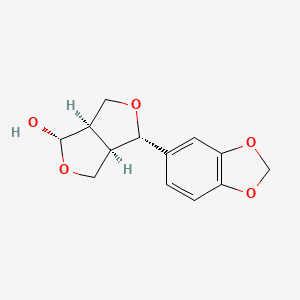
Samin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samin is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a naturally occurring compound found in certain plants and has been studied for its biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Samin typically involves several steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The precursor undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.
Intermediate Transformation: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to form the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress.
化学反応の分析
Types of Reactions
Samin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Reaction Conditions: These reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives.
科学的研究の応用
Samin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: this compound has been investigated for its potential therapeutic properties, including its anti-inflammatory and antioxidant activities.
Industry: this compound is used in the production of certain industrial products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Samin involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: this compound can inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.
Modulate Signaling Pathways: this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses.
Antioxidant Activity: this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Samin can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Sethis compound: A lignan found in sesame seeds with similar antioxidant properties.
Suramin: A polyanionic compound with different biological activities but some structural similarities.
Sesangolin: A compound closely related to sethis compound, found in wild sesame.
Uniqueness of this compound
What sets this compound apart from these similar compounds is its specific molecular structure and the unique combination of biological activities it exhibits. This makes this compound a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
166239-82-3 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC名 |
(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-ol |
InChI |
InChI=1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1 |
InChIキー |
DRUQKRWRXOUEGS-NGERZBJRSA-N |
異性体SMILES |
C1[C@H]2[C@H](CO[C@@H]2O)[C@H](O1)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1C2C(COC2O)C(O1)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


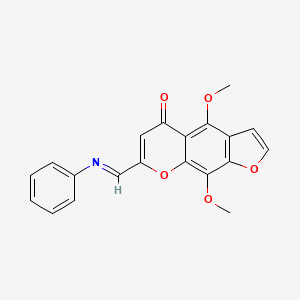
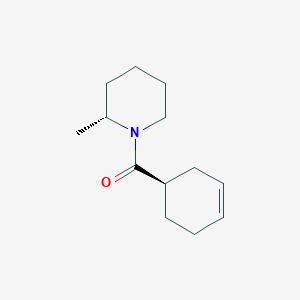
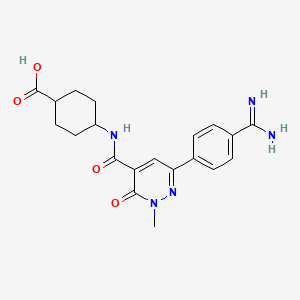


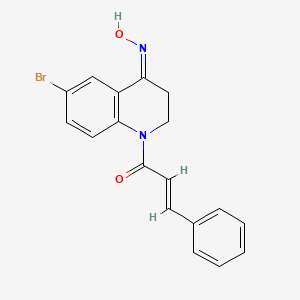
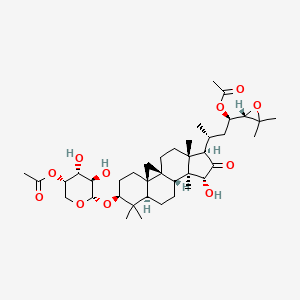
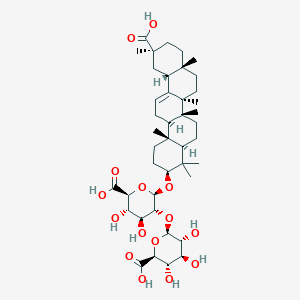
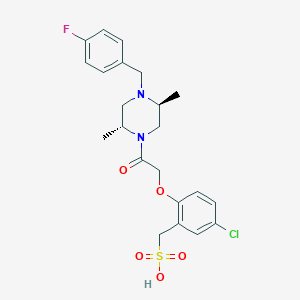
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)

